molecular formula C15H16N4 B11735341 2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]quinolin-4-amine

2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]quinolin-4-amine

Cat. No.: B11735341
M. Wt: 252.31 g/mol
InChI Key: NAPOLCHEZKYYAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]quinolin-4-amine is a heterocyclic compound that features both a pyrazole and a quinoline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]quinolin-4-amine typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a quinoline derivative. One common method includes the use of a nucleophilic substitution reaction where the pyrazole moiety is introduced to the quinoline ring under basic conditions. The reaction is often carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The process often starts with the preparation of the pyrazole and quinoline intermediates, followed by their coupling under optimized conditions to form the final product. Catalysts and specific reaction conditions are fine-tuned to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the quinoline moiety, potentially converting it into a dihydroquinoline derivative.

    Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products:

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Substituted quinoline and pyrazole derivatives.

Scientific Research Applications

2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]quinolin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of novel materials and as a component in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]quinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses.

Comparison with Similar Compounds

  • 3,5-Dimethyl-1H-pyrazol-4-amine
  • 2-(3,5-Dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
  • 5-Amino-1,3-dimethylpyrazole

Uniqueness: 2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]quinolin-4-amine is unique due to its dual heterocyclic structure, combining both pyrazole and quinoline moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H16N4

Molecular Weight

252.31 g/mol

IUPAC Name

2-[(3,5-dimethylpyrazol-1-yl)methyl]quinolin-4-amine

InChI

InChI=1S/C15H16N4/c1-10-7-11(2)19(18-10)9-12-8-14(16)13-5-3-4-6-15(13)17-12/h3-8H,9H2,1-2H3,(H2,16,17)

InChI Key

NAPOLCHEZKYYAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=NC3=CC=CC=C3C(=C2)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.